2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
Description
This compound features a pyridine core substituted at the 6-position with a trifluoromethyl group and at the 2-position with a methoxy-linked piperidine moiety. The piperidine ring is further functionalized with a 5-methyl-1,2-oxazole-4-carbonyl group.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-11-13(9-21-26-11)16(24)23-7-5-12(6-8-23)10-25-15-4-2-3-14(22-15)17(18,19)20/h2-4,9,12H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBUVUDBACJWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.
The molecular formula of the compound is with a molecular weight of 399.4 g/mol. Its IUPAC name is (5-methyl-1,2-oxazol-4-yl)-[4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methanone. The structure includes multiple heterocyclic rings which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5O2 |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | (5-methyl-1,2-oxazol-4-yl)-[4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
| InChI Key | JNMZKTHBOOKYFI-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps focus on constructing the core naphthyridine structure, followed by the introduction of piperidine and oxazole moieties through various coupling reactions using reagents such as palladium catalysts and potassium carbonate in solvents like dimethylformamide (DMF) .
The biological activity of the compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biological processes. The unique structural features allow it to modulate or inhibit these targets effectively .
Therapeutic Applications
Research indicates that this compound exhibits potential therapeutic properties:
Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. For instance, flow cytometry analyses demonstrated that it significantly accelerates apoptosis in MCF cell lines at specific dosages .
Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural components contribute to effective binding with bacterial enzymes, potentially inhibiting their function .
Study on Anticancer Effects
A study conducted on tumor-bearing mice revealed that treatment with the compound resulted in significant suppression of tumor growth compared to control groups. The observed IC50 values indicated a strong dose-dependent response .
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains. It demonstrated notable efficacy with Minimum Inhibitory Concentration (MIC) values indicating potent activity against resistant strains .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Anticancer IC50 (µM) | Antimicrobial MIC (mg/mL) |
|---|---|---|
| This compound | 25.72 ± 3.95 | 0.015 |
| Compound A | 45.0 | 0.025 |
| Compound B | 30.0 | 0.010 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Features
The compound’s key structural elements are compared below with analogs identified in the evidence:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations
However, BK80214’s pyrazole substituent may introduce metabolic stability compared to the target’s oxazole group, which is more electron-deficient . The sulfonamide in the analog from adds hydrogen-bonding capacity, which could enhance target binding but reduce passive diffusion.
Synthetic Flexibility :
- The boronic ester in Compound 11 highlights a divergent synthetic pathway (e.g., Suzuki-Miyaura coupling), whereas the target compound’s oxazole carbonyl group may favor amide bond-forming reactions.
Structural Rigidity: Azetidine rings (as in Compound 10 ) and piperidine systems (common across all compounds) influence conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
